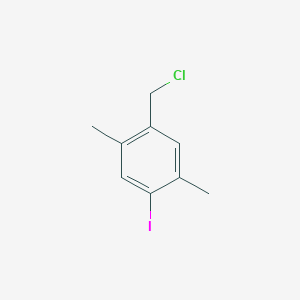
1-(氯甲基)-4-碘-2,5-二甲基苯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Chloromethyl)-4-iodo-2,5-dimethylbenzene is an organic compound with the molecular formula C9H10ClI It is a derivative of benzene, where the benzene ring is substituted with a chloromethyl group at the 1-position, an iodine atom at the 4-position, and two methyl groups at the 2- and 5-positions
科学研究应用
1-(Chloromethyl)-4-iodo-2,5-dimethylbenzene has several applications in scientific research:
-
Chemistry
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
-
Biology
- Investigated for its potential as a radiolabeled compound in imaging studies.
- Used in the synthesis of biologically active molecules for drug discovery.
-
Medicine
- Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of compounds with antimicrobial and anticancer properties.
-
Industry
- Utilized in the production of specialty chemicals and materials with specific properties.
准备方法
The synthesis of 1-(Chloromethyl)-4-iodo-2,5-dimethylbenzene can be achieved through several methods:
-
Synthetic Routes
-
Reaction Conditions
- The halogenation reaction typically requires a solvent such as acetic acid and a temperature range of 50-70°C.
- The chloromethylation reaction is carried out at room temperature with continuous stirring to ensure complete reaction.
-
Industrial Production Methods
- Industrial production of this compound may involve a multi-step synthesis process, starting from commercially available precursors and employing large-scale reactors to ensure high yield and purity.
化学反应分析
1-(Chloromethyl)-4-iodo-2,5-dimethylbenzene undergoes various chemical reactions, including:
-
Substitution Reactions
Nucleophilic Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols to form corresponding derivatives.
Electrophilic Substitution: The iodine atom can be replaced by other electrophiles under suitable conditions.
-
Oxidation and Reduction
Oxidation: The methyl groups can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride.
-
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in ethanol or methanol.
-
Major Products
- Substituted benzene derivatives, carboxylic acids, and reduced benzene compounds.
作用机制
The mechanism of action of 1-(Chloromethyl)-4-iodo-2,5-dimethylbenzene involves its interaction with various molecular targets and pathways:
-
Molecular Targets
- The chloromethyl group can act as an alkylating agent, modifying nucleophilic sites on biomolecules such as DNA and proteins.
- The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity.
-
Pathways Involved
- The compound can undergo metabolic activation in biological systems, leading to the formation of reactive intermediates that interact with cellular components.
相似化合物的比较
1-(Chloromethyl)-4-iodo-2,5-dimethylbenzene can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
1-(Chloromethyl)-4-bromo-2,5-dimethylbenzene: Similar structure but with a bromine atom instead of iodine.
1-(Chloromethyl)-4-fluoro-2,5-dimethylbenzene: Contains a fluorine atom instead of iodine.
1-(Chloromethyl)-4-chloro-2,5-dimethylbenzene: Has a chlorine atom in place of iodine.
-
Uniqueness
- The presence of the iodine atom in 1-(Chloromethyl)-4-iodo-2,5-dimethylbenzene imparts unique reactivity and binding properties due to iodine’s larger atomic size and higher polarizability compared to other halogens.
属性
IUPAC Name |
1-(chloromethyl)-4-iodo-2,5-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClI/c1-6-4-9(11)7(2)3-8(6)5-10/h3-4H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIDMLDCINFFPHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1I)C)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClI |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














